

Sigmoidin B traditional medicine discovery

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Compound Focus: Sigmoidin B

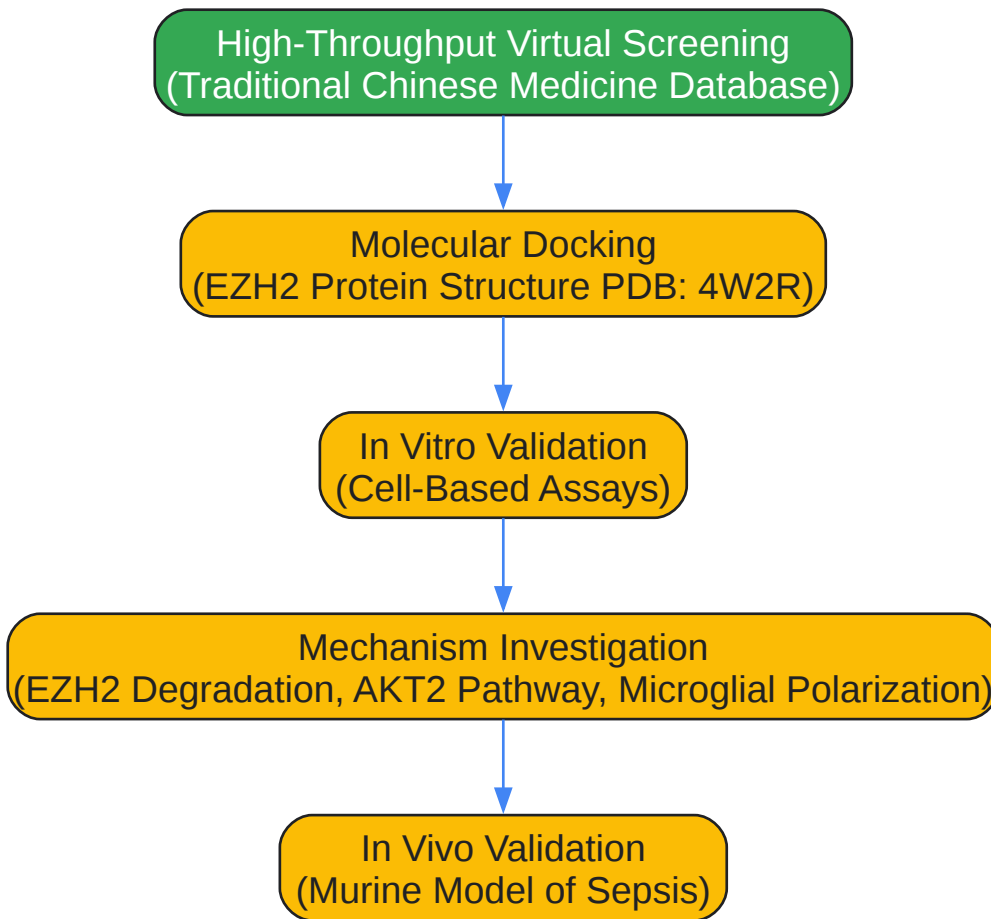
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Experimental Evidence and Protocols

The following diagram outlines the key experimental workflow used in recent research to validate **Sigmoidin B**'s activity and mechanism of action.



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*Experimental workflow for **Sigmoidin B** discovery and validation.*

Detailed Methodologies

Based on the research, here are the protocols for key experiments conducted to elucidate **Sigmoidin B**'s function:

- **Molecular Docking Analysis** [1]
 - **Protein Preparation:** The crystal structure of the EZH2 protein (PDB ID: 4W2R) was obtained from the RCSB Protein Data Bank. Water molecules and excess ions were deleted, missing side chains and loop regions were completed, and energy minimization was performed using Schrodinger's Protein Preparation module.
 - **Docking Simulation:** Docking sites were selected based on the location of eutectic small molecules in the crystal structure. The software automatically identified docking pockets, and

Glide SP was used for molecular docking to evaluate the binding affinity between **Sigmoidin B** and EZH2.

- **In Vivo Validation in Sepsis Model [1]**

- **Animal Model:** A mouse model of Sepsis-Associated Encephalopathy (SAE) was established using cecal ligation and puncture (CLP).
- **Experimental Groups:** Mice were divided into groups including sham, CLP, and CLP treated with **Sigmoidin B**.
- **Behavioral Testing:** The Morris water maze test was used to assess cognitive function and memory.
- **Sample Analysis:** After the experiment, brain tissues were collected. The levels of inflammatory cytokines (TNF- α , IL-6, IL-1 β) in the hippocampus were measured using Enzyme-Linked Immunosorbent Assay (ELISA). Protein expression of EZH2, AKT2, and microglial polarization markers (CD86 for M1, CD206 for M2) was analyzed by Western blot.

Pharmacokinetic and Drug-Likeness Profile

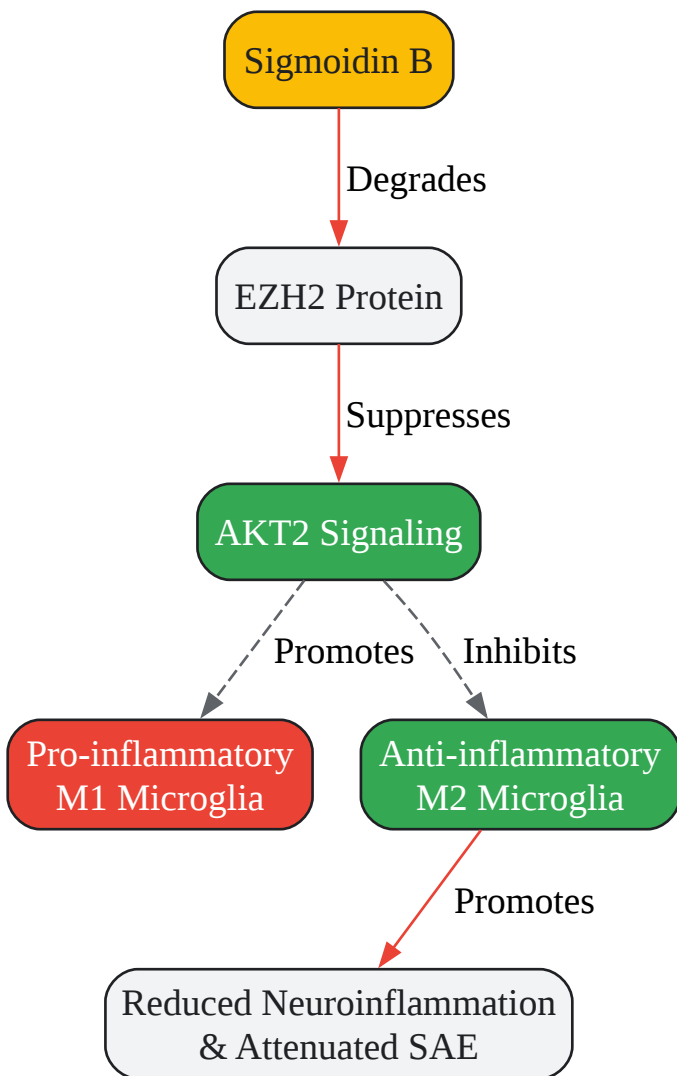
A network pharmacology study provided a predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile for **Sigmoidin B**, indicating favorable drug-like properties [2] [3].

Parameter	Predicted/Result	Implication
Molecular Weight	356.374 Da	Within acceptable range for oral drugs [2].
LogP	3.724	Indicates good lipid solubility [2].
Water Solubility (LogS)	-5.58	Suggests moderate solubility [2].
Human Intestinal Absorption	88.1%	High, predicts good oral absorption [2].
BBB Permeability (logBB)	-2.93	Limited penetration of the blood-brain barrier [2].
CYP3A4 Substrate	Non-Substrate	Suggests low risk of specific metabolic interactions [2].

Parameter	Predicted/Result	Implication
Drug-Induced Liver Injury (DILI)	Safe (31% probability)	Low predicted hepatotoxicity risk [2].

Mechanism of Action and Signaling Pathway

The most well-defined mechanism of **Sigmoidin B**, based on recent research, involves the EZH2-AKT2 pathway in microglia, which is crucial in neuroinflammation. The process can be visualized as follows:



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Proposed mechanism of **Sigmoidin B** in Sepsis-Associated Encephalopathy (SAE) treatment [1].

Sigmoidin B promotes the degradation of EZH2, which in turn suppresses the activation of the AKT2 signaling pathway. This suppression shifts activated microglia from a pro-inflammatory M1 state (characterized by markers like CD86) to an anti-inflammatory M2 state (characterized by markers like CD206). The increase in M2 microglia leads to decreased release of inflammatory cytokines and ultimately contributes to the attenuation of neuroinflammation and SAE symptoms [1].

Research Implications and Future Directions

The discovery of **Sigmoidin B** as a natural EZH2 degrader is significant because EZH2 is a historically challenging target, and traditional inhibitors have limitations [1]. Its multi-target action, combining anti-inflammatory and potential immunomodulatory effects, makes it a promising candidate for drug development.

- **Advantages over Synthetic Compounds:** As a natural product, **Sigmoidin B** has structural features often associated with higher hydrophilicity and molecular rigidity, which can be advantageous for drug development [1].
- **Future Studies:** Current research acknowledges limitations, such as the use of animal models that may not fully replicate human disease. Future work should focus on validating these findings in larger studies and further exploring the compound's efficacy in other neuroinflammatory or inflammatory conditions [1].

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References

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